molecular formula C10H12BrNO B6361720 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1240581-96-7

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B6361720
CAS No.: 1240581-96-7
M. Wt: 242.11 g/mol
InChI Key: VSBFEMJDQIHQJY-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound that features a bromine atom, a phenol group, and an aminoalkyl substituent

Scientific Research Applications

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action refers to how a compound interacts with other substances. The specific mechanism of action for “4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol” is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with a compound are important for handling and usage. Unfortunately, the specific safety and hazard information for “4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol” is not available in the current resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products

    Oxidation: Quinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{[(prop-2-yn-1-yl)amino]methyl}phenol: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

    4-Chloro-2-{[(prop-2-en-1-yl)amino]methyl}phenol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol is unique due to the presence of the bromine atom, which can participate in halogen bonding, enhancing its interaction with biological targets. The prop-2-en-1-yl group also provides additional reactivity compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-5-12-7-8-6-9(11)3-4-10(8)13/h2-4,6,12-13H,1,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBFEMJDQIHQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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